molecular formula C10H15N3O B126891 1-(6-Methoxypyridin-3-YL)piperazine CAS No. 158399-76-9

1-(6-Methoxypyridin-3-YL)piperazine

Cat. No. B126891
M. Wt: 193.25 g/mol
InChI Key: LWSOFYASWRIOJM-UHFFFAOYSA-N
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Description

The compound 1-(6-Methoxypyridin-3-yl)piperazine is a chemical moiety present in various pharmacologically active compounds. It has been incorporated into a series of aminopyridopyrazinones as inhibitors of phosphodiesterase 5 (PDE5), which are important in the treatment of various cardiovascular and neurological disorders. One such compound has shown excellent potency and selectivity, along with the ability to penetrate the brain, and has entered clinical trials for evaluating its therapeutic potential . Additionally, derivatives of this compound have been designed as inhibitors of HIV-1 reverse transcriptase (RT) and have shown significant in vitro activity against the wild HIV-1 RT strain, with some derivatives also exhibiting anti-HIV activity and a good safety index .

Synthesis Analysis

The synthesis of derivatives containing the 1-(6-Methoxypyridin-3-yl)piperazine moiety involves rational design and ligand-based drug design approaches. Fifteen novel derivatives were synthesized and characterized, with a focus on their potential as HIV-1 RT inhibitors . The synthesis process is not detailed in the provided data, but it is clear that the compounds were successfully synthesized and characterized for further biological evaluation.

Molecular Structure Analysis

While the specific molecular structure analysis of 1-(6-Methoxypyridin-3-yl)piperazine derivatives is not detailed in the provided papers, the NMR study of a related compound with a piperazine moiety indicates the use of advanced spectroscopic techniques for structural elucidation. Techniques such as DEPT, H-H COSY, HMQC, and HMBC were employed to make complete NMR assignments for the dihydrochloride salt of the studied compound . These techniques are crucial for confirming the structure of synthesized compounds and ensuring their purity and identity.

Chemical Reactions Analysis

The provided papers do not explicitly discuss the chemical reactions involving 1-(6-Methoxypyridin-3-yl)piperazine. However, the synthesis of its derivatives for biological evaluation implies that the compound participates in chemical reactions that allow for the formation of various pharmacologically active derivatives. The reactions likely involve the formation of amide, ester, or ether bonds, as these are common in medicinal chemistry for constructing complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(6-Methoxypyridin-3-yl)piperazine derivatives are not directly reported in the provided papers. However, the biological evaluation of these compounds suggests that they have properties conducive to drug-likeness, such as the ability to penetrate the blood-brain barrier, as seen in the PDE5 inhibitor that entered clinical trials . Additionally, the evaluation of anti-HIV activity and cytotoxicity indicates that the derivatives have been optimized for desirable pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

Pharmacological Properties

  • A compound with the structure 1-(6-Methoxypyridin-3-YL)piperazine exhibited significant pharmacological properties, including the ability to lower blood pressure in hypertensive rats and possessing brain penetration capabilities. This property makes it a promising candidate for evaluating the therapeutic potential of central inhibition of PDE5 (Hughes et al., 2010).

Diagnostic and Therapeutic Applications in Oncology

  • Analogues of the σ receptor ligand, which include structures similar to 1-(6-Methoxypyridin-3-YL)piperazine, have been identified as potential candidates for therapeutic and diagnostic applications in oncology. These analogues show promise due to their selective affinity for receptor subtypes and reduced lipophilicity, making them suitable for tumor cell entry (Abate et al., 2011).

Inhibitors in Cancer Research

  • A derivative of 1-(6-Methoxypyridin-3-YL)piperazine was found to induce apoptosis in cancer cells, downregulate Bcl-2 protein levels, and cause G2/M cell cycle arrest. This compound also showed potent anti-growth activity in drug-resistant cancer cells and inhibited tumor growth in xenograft models, suggesting its potential use in cancer treatment (Lee et al., 2013).

Pharmaceutical Analysis

  • In the field of pharmaceutical analysis, derivatives of 1-(6-Methoxypyridin-3-YL)piperazine have been used in the development of ion-selective electrodes for the determination of ketoconazole levels in biological fluids and pharmaceutical preparations. This highlights its utility in analytical chemistry (Shamsipur & Jalali, 2000).

Fluorescent Ligands for Receptors

  • Long-chain derivatives containing an environment-sensitive fluorescent moiety have been synthesized, demonstrating high receptor affinity and fluorescence properties. These compounds are useful for visualizing receptors in cellular studies (Lacivita et al., 2009).

properties

IUPAC Name

1-(6-methoxypyridin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-10-3-2-9(8-12-10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSOFYASWRIOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597565
Record name 1-(6-Methoxypyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxypyridin-3-YL)piperazine

CAS RN

158399-76-9
Record name 1-(6-Methoxypyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-methoxy-3-pyridinamine (0.2 mol) and 2-chloro-N-(2-chloroethyl)-ethanamine hydrochloride (0.3 mol) in 2-butanol (500 ml) was stirred and refluxed. Potassium carbonate (0.7 mol) was added portionwise (20 g/h), the mixture was refluxed for 48 hours, an additional amount of potassium carbonate (30 g) was added and the mixture was stirred for 48 hours. The mixture was poured into water, extracted with CH2Cl2 and separated. The organic layer was dried, filtered and evaporated, yielding 38 g (98%) of 1-(6-methoxy-3-pyridinyl)piperazine (interm. 29).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.7 mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WS Ham - 2019 - search.proquest.com
The field of radical aromatic substitution consistently receives attention from synthetic organic community, in parts due to the versatile reactivity of radicals towards formation of valuable …
Number of citations: 2 search.proquest.com

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